molecular formula C20H32O B081274 (5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol CAS No. 13864-65-8

(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol

Cat. No. B081274
CAS RN: 13864-65-8
M. Wt: 288.5 g/mol
InChI Key: PSSMYDBTMOOUQT-PAPWGAKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol is a synthetic steroid compound that has been widely used in scientific research. This compound is commonly referred to as 17α-Methyltestosterone and is a derivative of testosterone. It has been used in various fields of research, including biochemistry, pharmacology, and endocrinology, due to its unique properties.

Mechanism Of Action

The mechanism of action of 17α-Methyltestosterone involves binding to androgen receptors, which are located in various tissues throughout the body. Once bound to the receptor, it initiates a cascade of biochemical events that result in the activation of certain genes. This activation leads to the production of proteins that are responsible for the physiological effects of androgens, such as the development of male sexual characteristics.

Biochemical And Physiological Effects

17α-Methyltestosterone has a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, enhance bone density, and improve red blood cell production. It also has an effect on the metabolism of fats and carbohydrates, leading to an increase in energy levels. Additionally, it has been shown to have a positive effect on mood and cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 17α-Methyltestosterone in lab experiments is its ability to bind to androgen receptors, which allows for the investigation of the effects of androgens on various physiological processes. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its potential for side effects, such as liver toxicity and cardiovascular disease.

Future Directions

There are several future directions for the use of 17α-Methyltestosterone in scientific research. One area of interest is the investigation of its potential use in the treatment of medical conditions, such as osteoporosis and hypogonadism. Another area of interest is the development of new and improved synthetic androgen compounds that have fewer side effects and are more effective at targeting specific tissues. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of androgens on various physiological processes.

Synthesis Methods

The synthesis of 17α-Methyltestosterone involves the modification of testosterone through the introduction of a methyl group at the 17α position. This modification is achieved through a series of chemical reactions, including oxidation and reduction. The final product is a white crystalline powder that is soluble in ethanol and chloroform.

Scientific Research Applications

17α-Methyltestosterone has been extensively used in scientific research due to its ability to bind to androgen receptors. This compound has been used to study the effects of androgens on various physiological processes, including the development of male sexual characteristics, bone density, and muscle growth. It has also been used to investigate the role of androgens in the treatment of various medical conditions, such as hypogonadism and osteoporosis.

properties

CAS RN

13864-65-8

Product Name

(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h10,13-17,21H,4-9,11-12H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

PSSMYDBTMOOUQT-PAPWGAKMSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=C[C@]4(C)O)C

SMILES

CC12CCCCC1CCC3C2CCC4(C3C=CC4(C)O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3C=CC4(C)O)C

Origin of Product

United States

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